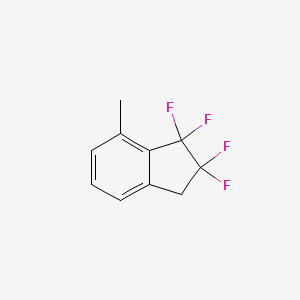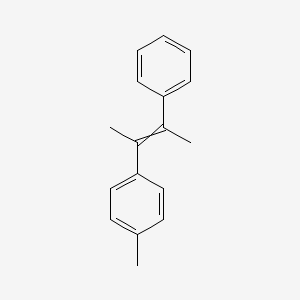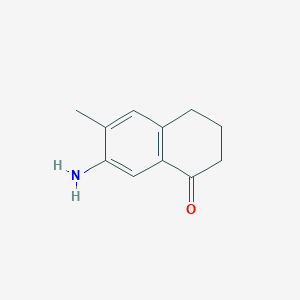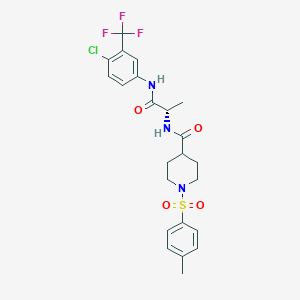
C23H25ClF3N3O4S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C23H25ClF3N3O4S Tianeptine . It is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. Tianeptine has a unique pharmacological profile compared to other antidepressants, as it acts as a selective serotonin reuptake enhancer rather than an inhibitor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine involves several steps:
Starting Materials: The synthesis begins with 7-aminoheptanoic acid and 5,8-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Reaction Steps:
Industrial Production Methods
Industrial production of Tianeptine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity suitable for pharmaceutical use.
化学反応の分析
Types of Reactions
Tianeptine undergoes several types of chemical reactions, including:
Oxidation: Tianeptine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the Tianeptine molecule.
Substitution: Halogen substitution reactions can occur on the aromatic rings of Tianeptine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized metabolites of Tianeptine.
Reduction Products: Reduced forms of Tianeptine with modified functional groups.
Substitution Products: Halogenated derivatives of Tianeptine.
科学的研究の応用
Tianeptine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Studied for its effects on neurotransmitter systems and neuroplasticity.
Medicine: Primarily used in the treatment of major depressive disorder and has been studied for potential use in treating anxiety and stress-related disorders.
Industry: Used in the pharmaceutical industry for the production of antidepressant medications.
作用機序
Tianeptine exerts its effects through several mechanisms:
Serotonin Reuptake Enhancement: Unlike most antidepressants, Tianeptine enhances the reuptake of serotonin, leading to increased serotonin levels in the brain.
Neuroplasticity: Tianeptine has been shown to promote neuroplasticity, particularly in the hippocampus, which is associated with its antidepressant effects.
Molecular Targets: Tianeptine targets serotonin transporters and modulates the activity of glutamate receptors, which are involved in synaptic plasticity and mood regulation.
類似化合物との比較
Similar Compounds
Amitriptyline: Another tricyclic antidepressant but acts as a serotonin reuptake inhibitor.
Imipramine: Similar to Amitriptyline, it inhibits the reuptake of serotonin and norepinephrine.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action compared to Tianeptine.
Uniqueness of Tianeptine
Mechanism of Action: Tianeptine’s unique mechanism of enhancing serotonin reuptake sets it apart from other antidepressants that typically inhibit serotonin reuptake.
Neuroplasticity: Its ability to promote neuroplasticity is a distinctive feature that contributes to its therapeutic effects.
特性
分子式 |
C23H25ClF3N3O4S |
|---|---|
分子量 |
532.0 g/mol |
IUPAC名 |
N-[(2S)-1-[4-chloro-3-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H25ClF3N3O4S/c1-14-3-6-18(7-4-14)35(33,34)30-11-9-16(10-12-30)22(32)28-15(2)21(31)29-17-5-8-20(24)19(13-17)23(25,26)27/h3-8,13,15-16H,9-12H2,1-2H3,(H,28,32)(H,29,31)/t15-/m0/s1 |
InChIキー |
PNRHLPQJENIGJX-HNNXBMFYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)

![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)
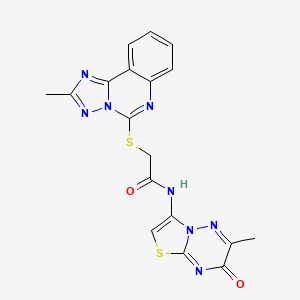
![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
